Cas no 2679941-53-6 (rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate)
rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28280678
- 2679941-53-6
- rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate
- rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate
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- Inchi: 1S/C16H21NO2/c1-2-13-9-6-10-15(11-13)17-16(18)19-12-14-7-4-3-5-8-14/h2-5,7-8,13,15H,1,6,9-12H2,(H,17,18)/t13-,15-/m1/s1
- InChI Key: RRMOIUZGMGMNJZ-UKRRQHHQSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@@H]1CCC[C@@H](C=C)C1)=O
Computed Properties
- Exact Mass: 259.157228913g/mol
- Monoisotopic Mass: 259.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 38.3Ų
rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280678-1g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 1g |
$1400.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-5g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 5g |
$4060.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-10g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 10g |
$6020.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-0.05g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 0.05g |
$1176.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-0.1g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 0.1g |
$1232.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-0.25g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 0.25g |
$1288.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-0.5g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 0.5g |
$1344.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-1.0g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 1g |
$1400.0 | 2023-05-25 | ||
| Enamine | EN300-28280678-2.5g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 2.5g |
$2745.0 | 2023-09-09 | ||
| Enamine | EN300-28280678-5.0g |
rac-benzyl N-[(1R,3R)-3-ethenylcyclohexyl]carbamate |
2679941-53-6 | 5g |
$4060.0 | 2023-05-25 |
rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on rac-benzyl N-(1R,3R)-3-ethenylcyclohexylcarbamate
Comprehensive Overview of rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate (CAS No. 2679941-53-6)
The compound rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate (CAS No. 2679941-53-6) is a specialized chiral carbamate derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique stereochemistry, characterized by the (1R,3R) configuration and the presence of an ethenyl group, makes it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of stereoselective catalysts and chiral auxiliaries.
In recent years, the demand for enantiomerically pure compounds has surged, driven by advancements in asymmetric synthesis and the need for more efficient pharmaceutical intermediates. The rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate fits into this trend as a versatile building block. Its carbamate functionality offers stability and reactivity, making it suitable for peptide coupling and protecting group strategies. This aligns with the growing interest in green chemistry, where minimizing waste and optimizing reaction efficiency are paramount.
One of the most searched questions in the field is: "How does the stereochemistry of carbamates influence drug efficacy?" The answer lies in the ability of rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate to serve as a model for studying structure-activity relationships (SAR). Its cyclohexyl ring and ethenyl substituent provide a rigid framework that can mimic bioactive conformations, a hot topic in computational chemistry and molecular docking studies.
Another trending topic is the application of chiral carbamates in catalysis. The compound’s benzyl group enhances solubility in organic solvents, a critical factor for homogeneous catalysis. This property is particularly relevant for researchers investigating transition-metal-catalyzed reactions, where ligand design is crucial. The rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate has also been explored in enzyme inhibition studies, addressing queries like "Can carbamates act as reversible enzyme inhibitors?"
From a synthetic perspective, the compound’s CAS No. 2679941-53-6 is frequently referenced in patents and academic journals, highlighting its role in intellectual property and innovation. Its structural features, such as the N-substituted carbamate and vinyl group, are often modified to create derivatives with enhanced properties. This adaptability resonates with the broader shift toward modular synthesis in medicinal chemistry.
In conclusion, rac-Benzyl N-(1R,3R)-3-Ethenylcyclohexylcarbamate represents a convergence of chirality, reactivity, and applicability in modern chemistry. Its relevance to drug development, catalysis, and material science ensures its continued prominence in scientific discourse. As the industry prioritizes sustainable synthesis and precision medicine, this compound will likely remain a focal point for innovation.
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